molecular formula C11H13ClN2 B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B057932
CAS No.: 140111-52-0
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-DJBFQZMMSA-N
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Description

(2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a natural product found in Epipedobates anthonyi and Epipedobates tricolor with data available.

Mechanism of Action

Target of Action

Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .

Mode of Action

Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .

Pharmacokinetics

It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .

Result of Action

The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .

Action Environment

The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .

Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .

Biochemical Analysis

Biochemical Properties

Epibatidine has high affinity for nicotinic receptors (Ki = 0.12 nM) but low affinity for opioid and other receptors (Ki > 3.0 microM) . It is a potent agonist at both neuronal and neuromuscular nicotinic receptors .

Cellular Effects

Epibatidine depolarizes rat isolated vagus nerve and contracts guinea pig ileum . It also contracts frog rectus abdominis muscle . In vivo, epibatidine demonstrates short-lived analgesic actions .

Molecular Mechanism

Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors .

Temporal Effects in Laboratory Settings

In vivo, epibatidine demonstrated short-lived analgesic actions . Epibatidine, at 5 and 20 but not 60 min after dosing, also increased the latency to a nociceptive response in a hot-plate assay .

Dosage Effects in Animal Models

In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . Doses are lethal when the paralysis causes respiratory arrest .

Metabolic Pathways

Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .

Transport and Distribution

A dose of 0.1 mg/kg epibatidine was administered intraperitoneally to C57BL/10J mice and the alkaloid concentration was monitored in plasma samples collected 10 min post-injection .

Subcellular Localization

Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors , it is likely that Epibatidine is localized at the synapses where these receptors are found.

Properties

CAS No.

140111-52-0

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1

InChI Key

NLPRAJRHRHZCQQ-DJBFQZMMSA-N

Isomeric SMILES

C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

140111-52-0

Pictograms

Acute Toxic

Synonyms

(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;  1R,2R,4S)-Epibatidine;  (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;  Alkaloid 208/210 from Dendrobates;  CMI 488;  Epibatidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
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Synthesis routes and methods II

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
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(+)-Epibatidine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 3
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 4
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 6
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

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